

Introduction: The Strategic Importance of a Versatile Benzofuran Intermediate

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Compound of Interest

Compound Name: *Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate*

Cat. No.: *B1349556*

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Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a highly functionalized heterocyclic compound built upon the benzofuran core. Benzofuran scaffolds are prevalent in numerous natural products and are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. This specific molecule is of significant interest not as an end-product, but as a crucial synthetic intermediate. Its strategic value lies in the presence of two distinct reactive sites: an ethyl ester at the 2-position and, critically, a highly reactive bromomethyl group at the 3-position. This latter feature makes it an excellent electrophilic building block for introducing the benzofuran moiety into larger, more complex molecules through nucleophilic substitution reactions, paving the way for the development of novel therapeutic agents[3].

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Chemical and Physical Properties

The essential identification and physical data for **Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate** are summarized below.

Property	Value	Reference(s)
CAS Number	29115-34-2	[4]
Molecular Formula	C ₁₂ H ₁₁ BrO ₃	[4][5]
Molecular Weight	283.12 g/mol	[4][5]
IUPAC Name	ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate	
Appearance	(Predicted) White to off-white solid	
Purity	Typically ≥95% for commercial grades	[5]

Spectroscopic Signature

While a dedicated public spectrum for this exact compound is not readily available, its spectroscopic characteristics can be confidently predicted based on its structural motifs and data from closely related analogues[2]. These data are critical for reaction monitoring and structural confirmation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
 - Ethyl Ester Protons: A quartet (2H) around δ 4.3-4.5 ppm (O-CH₂-CH₃) and a triplet (3H) around δ 1.3-1.5 ppm (O-CH₂-CH₃).
 - Bromomethyl Protons: A sharp singlet (2H) is anticipated in the range of δ 4.8-5.0 ppm. The significant downfield shift is due to the deshielding effect of the adjacent bromine atom. For example, the bromomethyl protons in the similar structure, methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, appear at δ 4.90 ppm[2].
 - Aromatic Protons: A series of multiplets (4H) between δ 7.2-7.8 ppm, corresponding to the protons on the fused benzene ring.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data for full structural elucidation.
 - Carbonyl Carbon: A signal around δ 160-165 ppm for the ester C=O group.
 - Aromatic & Furan Carbons: Multiple signals in the δ 110-155 ppm region.
 - Ethyl Ester Carbons: Signals around δ 61-63 ppm (-O-CH₂) and δ 14-15 ppm (-CH₃).
 - Bromomethyl Carbon: A key signal expected around δ 20-30 ppm for the -CH₂Br carbon.
- IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
 - C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group[1].
 - C-O Stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and furan ring.
 - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.
 - C-Br Stretch: A weaker absorption typically found in the 500-650 cm⁻¹ region.
- Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
 - Molecular Ion (M⁺): Two peaks of nearly equal intensity (approximately 1:1 ratio) at m/z 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

PART 2: Synthesis and Reactivity

The utility of **Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate** is defined by its synthesis and subsequent chemical reactivity.

Recommended Synthesis Protocol: Selective Radical Bromination

The most direct and common synthesis route is the selective free-radical bromination of the methyl group on the readily available precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS 22367-82-4)[3][6][7].

Causality of Experimental Choices:

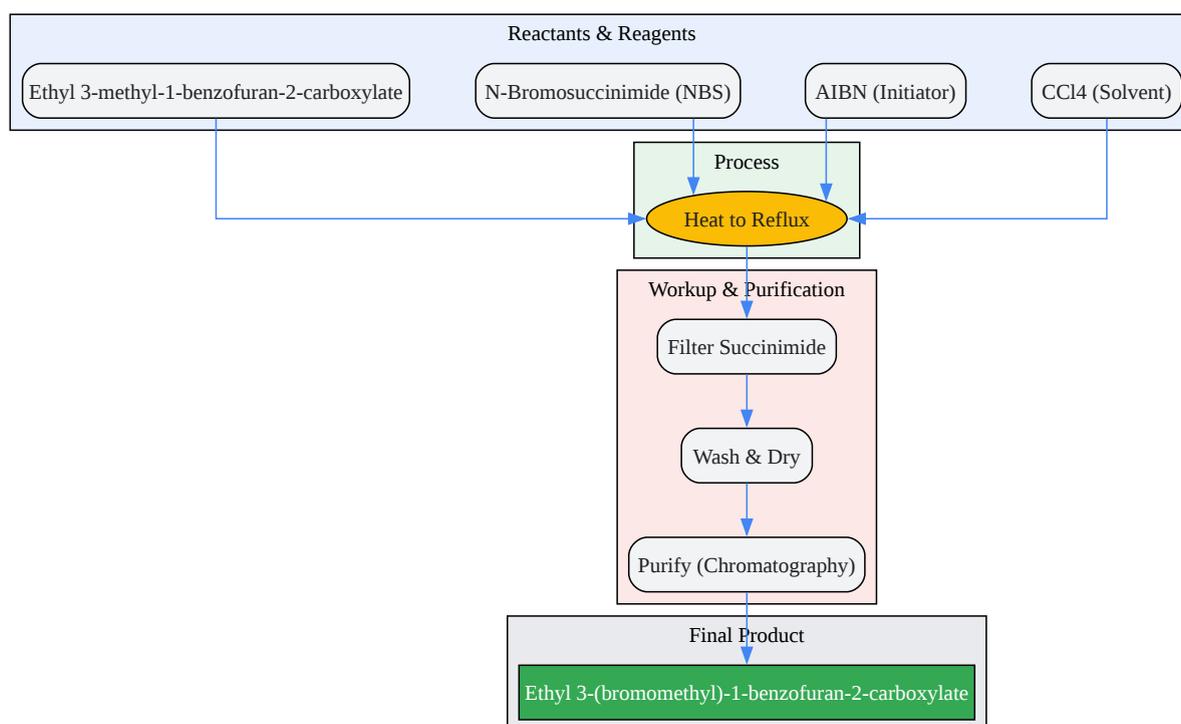
- **Reagent:** N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS provides a low, constant concentration of bromine (Br_2) in the reaction mixture, which favors radical substitution at the benzylic position (the 3-methyl group) over electrophilic addition to the aromatic ring.
- **Initiator:** A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the radical chain reaction by generating initial bromine radicals.
- **Solvent:** A non-polar, inert solvent like carbon tetrachloride (CCl_4) or cyclohexane is used to prevent side reactions.
- **Energy Input:** Heat or UV light is necessary to initiate the homolytic cleavage of the initiator.

Step-by-Step Methodology:

- To a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).
- Add a catalytic amount of a radical initiator (e.g., AIBN, ~0.05 eq).
- Heat the reaction mixture to reflux (approx. 77°C for CCl_4) and stir under an inert atmosphere (e.g., Nitrogen or Argon).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).

- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of the title compound via radical bromination.

Core Reactivity: The Bromomethyl Group as an Electrophilic Handle

The primary site of reactivity is the bromomethyl group (-CH₂Br). The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, which is also an excellent leaving group. This makes the compound an ideal substrate for S_N2 (bimolecular nucleophilic substitution) reactions.

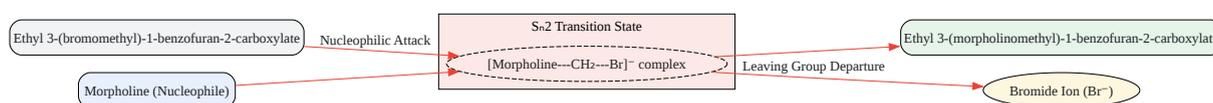
A wide variety of nucleophiles can displace the bromide ion, allowing for the facile introduction of diverse functional groups at the 3-position. This reaction is the cornerstone of its utility as a synthetic intermediate.

Exemplary Reaction: Synthesis of Amine Derivatives A common application is the reaction with amines to form 3-(aminomethyl)benzofuran derivatives, which are often explored for their pharmacological potential[3].

Mechanism & Protocol Insights:

- **Reaction:** **Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate** reacts with a secondary amine, such as morpholine, to yield Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.
- **Mechanism:** This proceeds via a classic S_N2 pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methylene carbon, and the bromide ion is simultaneously ejected as the leaving group.
- **Catalysis:** The reaction can be accelerated by the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). In a process known as the Finkelstein reaction, the iodide ion displaces the bromide to form a more reactive iodo-intermediate in situ. Iodide is a superior leaving group compared to bromide, thus speeding up the overall rate of substitution by the amine[3].

Reaction Pathway Diagram:



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Caption: S_n2 reaction pathway for nucleophilic substitution at the bromomethyl group.

PART 3: Applications in Drug Discovery and Materials Science

The true value of **Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate** is realized in its application as a scaffold for creating novel molecules with specific functions.

- **Anticancer Agents:** Research has demonstrated its use in the synthesis of 3-methyl/3-(morpholinomethyl)benzofuran derivatives that were subsequently converted into hydrazides and evaluated as novel antitumor agents against non-small cell lung cancer cells[3]. The bromomethyl intermediate is the key to introducing the crucial morpholinomethyl side chain.
- **Antimicrobial Compounds:** The benzofuran nucleus can be coupled with other pharmacologically active moieties. For instance, the bromomethyl group can be converted to an azidomethyl group, which can then undergo a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition) to link the benzofuran core to 1,2,3-triazoles. These hybrid molecules have been synthesized and screened for potent antimicrobial activities[1].
- **Fluorescent Sensors and Materials:** The rigid, planar benzofuran system is a known fluorophore. Modification at the 3-position allows for the tuning of its electronic and photophysical properties, opening avenues for its use in developing fluorescent probes, sensors, or organic electronic materials.

PART 4: Safety, Handling, and Storage

As a reactive brominated organic compound, proper safety protocols are mandatory. The following guidelines are based on standard practices for this class of chemicals[8][9][10][11][12].

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[8].
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure[8].
 - Respiratory Protection: Use only under a chemical fume hood. If a fume hood is not available, use a NIOSH/MSHA or European Standard EN 149 approved respirator[8].
- Handling:
 - Avoid contact with skin, eyes, and clothing[8][11]. Do not breathe dust or vapors[8].
 - Wash hands thoroughly after handling[8][11].
 - Keep away from heat, sparks, and open flames.
 - Ensure adequate ventilation and that eyewash stations and safety showers are located near the workstation[8][12].
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[8].
 - Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water. If irritation occurs, get medical advice[8][9].
 - Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a poison control center or doctor immediately[8][11].

- Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell[9][12].
- Storage:
 - Store locked up in a cool, dry, and well-ventilated area[8][9].
 - Keep the container tightly closed.
 - Store away from incompatible materials such as strong bases and oxidizing agents[8][10][12].

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